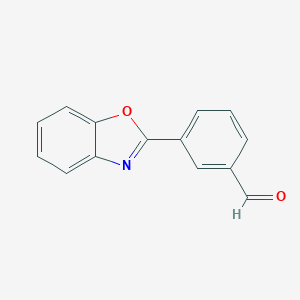

3-(1,3-Benzoxazol-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNDEEIZRMIJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589256 | |

| Record name | 3-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141581-19-3 | |

| Record name | 3-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-Arylbenzoxazoles: A Guide for Researchers

Disclaimer: Exhaustive searches of scientific literature and chemical databases did not yield a complete, experimentally verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound 3-(1,3-Benzoxazol-2-yl)benzaldehyde .

This technical guide has been developed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the general spectroscopic characteristics and a representative synthetic protocol for the 2-arylbenzoxazole class of compounds, to which this compound belongs. The information herein is based on data from closely related and well-characterized analogues.

General Spectroscopic Profile of 2-Arylbenzoxazoles

The spectroscopic data for 2-arylbenzoxazoles are characterized by the signals originating from the benzoxazole core and the 2-substituted aryl ring. The following tables summarize the expected ranges for their spectral data, with 2-phenylbenzoxazole used as a primary example.

Table 1: General ¹H NMR Spectroscopic Data for 2-Arylbenzoxazoles

| Proton Type | Typical Chemical Shift (δ, ppm) | Example: 2-Phenylbenzoxazole (in CDCl₃) |

| Benzoxazole Aromatic Protons | 7.30 - 7.85 | 7.31 - 7.37 (m, 2H), 7.55 - 7.61 (m, 1H), 7.74 - 7.81 (m, 1H) |

| 2-Aryl Protons | 7.50 - 8.30 | 7.51 - 7.53 (m, 3H), 8.26 (m, 2H) |

| Aldehyde Proton (if present) | 9.90 - 10.10 | Not Applicable |

Note: The exact chemical shifts and multiplicities will vary depending on the substitution pattern and the solvent used.

Table 2: General ¹³C NMR Spectroscopic Data for 2-Arylbenzoxazoles

| Carbon Type | Typical Chemical Shift (δ, ppm) | Example: 2-Phenylbenzoxazole (in CDCl₃) |

| C2 (Benzoxazole) | 161.0 - 163.5 | 162.95 |

| C3a/C7a (Benzoxazole Bridgehead) | 141.0 - 151.0 | 141.99, 150.65 |

| Benzoxazole Aromatic Carbons | 110.0 - 128.0 | 110.6, 120.0, 124.5, 125.0 |

| 2-Aryl Carbons | 120.0 - 135.0 | 127.1, 128.8, 131.5 |

| Aldehyde Carbonyl (if present) | 190.0 - 193.0 | Not Applicable |

Table 3: General Infrared (IR) Spectroscopic Data for 2-Arylbenzoxazoles

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | General Appearance |

| C=N Stretch (Oxazole Ring) | 1580 - 1650 | Medium to Strong |

| C-O-C Stretch (Oxazole Ring) | 1240 - 1250 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands, Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C=O Stretch (if present) | 1690 - 1715 | Strong |

| Aldehyde C-H Stretch (if present) | 2720 - 2820 | Two weak bands |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-arylbenzoxazoles typically show a prominent molecular ion peak (M⁺). The fragmentation pattern is often characterized by the cleavage of the bond between the benzoxazole system and the 2-aryl substituent.

Experimental Protocols

The most common and straightforward method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding aldehyde.[1]

General Procedure for the Synthesis of 2-Arylbenzoxazoles

-

Reaction Setup: To a solution of a substituted 2-aminophenol (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or a water/ethanol mixture), a substituted benzaldehyde (1.0 - 1.2 equivalents) is added.[2]

-

Catalyst Addition: A catalyst is often employed to facilitate the reaction. A variety of catalysts can be used, ranging from Brønsted acids (e.g., p-toluenesulfonic acid) to Lewis acids or metal-based nanocatalysts.[1][2] For a green chemistry approach, some methods proceed under catalyst-free or solvent-free conditions, often with the aid of microwave or ultrasound irradiation.[1]

-

Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux (e.g., 50-80 °C) for a period of 2 to 8 hours.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of 2-arylbenzoxazoles.

Caption: Synthetic and analytical workflow for 2-arylbenzoxazoles.

References

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Abstract: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of a specific derivative, 3-(1,3-Benzoxazol-2-yl)benzaldehyde. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to serve as a core resource for researchers, scientists, and professionals in drug development. Furthermore, a representative biological mechanism is explored, highlighting the potential of 2-arylbenzoxazoles as kinase inhibitors in relevant signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a central benzoxazole ring substituted at the 2-position with a 3-formylphenyl group. This unique arrangement of a fused heterocyclic system and an aldehyde functional group makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other derivatives with potential pharmacological activity.

The key physicochemical and structural identifiers for this molecule are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 141581-19-3[1] |

| Chemical Formula | C₁₄H₉NO₂[1] |

| Molecular Weight | 223.23 g/mol |

| SMILES String | O=Cc1cccc(c1)c2nc3ccccc3o2 |

| InChI Key | FQIAYSPQLMDCSH-UHFFFAOYSA-N |

Synthesis and Characterization

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a substituted benzaldehyde, followed by oxidative cyclization.[2][3] This approach is widely adopted due to its high yields and the availability of diverse starting materials.

General Synthetic Workflow

The synthesis proceeds via a two-step, one-pot reaction. Initially, the amino group of 2-aminophenol attacks the carbonyl carbon of 3-formylbenzaldehyde to form a Schiff base (imine) intermediate. Subsequently, an acid catalyst facilitates the intramolecular cyclization and dehydration (or oxidation) to yield the final benzoxazole ring system.

Detailed Experimental Protocol

The following protocol is adapted from established methods for synthesizing 2-arylbenzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free conditions.[4]

-

Preparation: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), 3-formylbenzaldehyde (1.0 mmol, 106.1 mg), and the BAIL gel catalyst (0.010 g, 1.0 mol%).

-

Reaction: Place the vessel in a pre-heated oil bath or heating mantle. Stir the reaction mixture vigorously at 130 °C for 5 hours under a normal atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Dissolve the resulting solid in ethyl acetate (10 mL).

-

Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration.

-

Extraction & Drying: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Spectroscopic Characterization Data

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Characteristic Features |

| IR Spectroscopy (cm⁻¹) | ~3050-3100 (Aromatic C-H stretch), ~1705 (Aldehyde C=O stretch), ~1610 (C=N stretch of oxazole), ~1580 (Aromatic C=C stretch), ~1245 (Asymmetric C-O-C stretch) |

| ¹H NMR (ppm) | ~10.1 (s, 1H, -CHO), ~8.4-7.5 (m, 8H, aromatic protons). The specific splitting patterns depend on the coupling between the protons on both the benzoxazole and benzaldehyde rings. |

| ¹³C NMR (ppm) | ~192.0 (Aldehyde C=O), ~162.0 (C-2 of benzoxazole), ~150.0-110.0 (Aromatic carbons). The exact shifts would require experimental determination or high-level computational modeling.[5][6][7] |

| Mass Spectrometry (ESI) | Expected molecular ion peak [M+H]⁺ at m/z = 224.07. |

Representative Biological Activity and Signaling Pathway

The 2-arylbenzoxazole scaffold is a common feature in molecules designed as kinase inhibitors.[8] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][10] Benzoxazole derivatives have been successfully designed as potent VEGFR-2 inhibitors.[9][10]

Representative Signaling Pathway: VEGFR-2 Inhibition

Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[11] This pathway activation leads to gene expression changes that promote cell proliferation, survival, and angiogenesis. A 2-arylbenzoxazole inhibitor can act by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its activation and halting the downstream signal.

Crystallographic Information

As of the current literature survey, a publicly available single-crystal X-ray structure for this compound has not been reported. However, analysis of related 2-arylbenzoxazole structures suggests that the molecule is likely to be largely planar. The dihedral angle between the benzoxazole ring system and the attached phenyl ring is typically small, allowing for significant π-conjugation across the molecule. The planarity and electronic properties are key factors influencing its ability to interact with biological targets like the ATP-binding pocket of kinases.

Conclusion

This compound is a structurally significant molecule that serves as a foundation for the development of novel therapeutic agents. Its synthesis is well-established, relying on robust condensation chemistry. The presence of both the benzoxazole core and a reactive aldehyde group provides extensive opportunities for chemical modification. Based on the known bioactivity of its structural class, this compound and its derivatives represent promising candidates for further investigation, particularly as inhibitors of key signaling pathways, such as those mediated by protein kinases, which are implicated in a variety of human diseases.

References

- 1. 3-(Benzoxazol-2-yl)benzaldehyde CAS#: 141581-19-3 [m.chemicalbook.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Benzoxazole Derivatives from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have made them a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to benzoxazole derivatives, starting from the readily available precursor, 2-aminophenol. Detailed experimental protocols for key methodologies are presented, alongside a comparative analysis of various synthetic strategies, to aid researchers in the rational design and synthesis of novel benzoxazole-based compounds.

Core Synthetic Strategies: An Overview

The synthesis of the benzoxazole scaffold from 2-aminophenol typically involves the condensation with a suitable electrophilic partner, followed by cyclization and aromatization. The choice of the reaction partner dictates the substitution at the 2-position of the benzoxazole ring, allowing for significant molecular diversity. The most prevalent methods involve the reaction of 2-aminophenol with aldehydes, carboxylic acids, or their derivatives.

A general schematic for the synthesis of 2-substituted benzoxazoles from 2-aminophenol is depicted below. The reaction proceeds through the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form a benzoxazoline intermediate. Subsequent oxidation or dehydration yields the final aromatic benzoxazole product.

Caption: General synthetic pathway to 2-substituted benzoxazoles.

Comparative Analysis of Synthetic Methodologies

A variety of catalytic systems and reaction conditions have been developed to promote the synthesis of benzoxazoles, with a focus on improving yields, reducing reaction times, and employing environmentally benign procedures. The following tables summarize quantitative data for several key synthetic approaches.

Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aromatic Aldehydes

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ni(II) complex | DMF | 80 | 3-4 h | 87-94 | [1] |

| Potassium ferrocyanide | Solvent-free (grinding) | Room Temperature | < 2 min | 87-96 | [1] |

| TiO₂-ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | [1] |

| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | [1][2] |

| Magnetic solid acid nanocatalyst | Water | Reflux | 45 min | 79-89 | [1] |

| Fluorophosphoric acid | Ethanol | Room Temperature | 2.4 h | 70-95 | [1][2] |

| Ag@Fe₂O₃ core-shell nanocatalyst | Water:Ethanol (5:1) | Room Temperature | - | 88-97 | [3] |

| [CholineCl][oxalic acid] (DES) | Solvent-free (Microwave) | - | - | Good to excellent | [4] |

Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids/Derivatives

| Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Carboxylic Acids | NH₄Cl | Ethanol | 80-90 | 6-8 h | up to 88 | [5] |

| Carboxylic Acids | Methanesulfonic acid | - | - | - | Excellent | [6] |

| Benzoyl Chloride | Hf-BTC (Microwave) | Solvent-free | 120 | 15 min | 30-85 | [2] |

| β-Diketones | TsOH·H₂O and CuI | Acetonitrile | 80 | 16 h | 64-89 | [7][8] |

| Thioamides | Triphenylbismuth dichloride | 1,2-Dichloroethane | 60 | 18 h | Moderate to excellent | [9][10] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzoxazole derivatives via common and efficient routes.

Protocol 1: Green Synthesis of 2-(4-chlorophenyl)benzo[d]oxazole using NH₄Cl as a Catalyst [5]

Materials:

-

2-aminophenol (1.09 g, 10 mmol)

-

p-chlorobenzoic acid (1.56 g, 10 mmol)

-

Ammonium chloride (NH₄Cl) (0.5 g)

-

Ethanol (4-5 mL)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine 2-aminophenol, p-chlorobenzoic acid, and ammonium chloride in ethanol.

-

Stir the resulting mixture at 80-90°C for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The product will precipitate as a brownish solid.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield pure 2-(4-chlorophenyl)benzo[d]oxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles using a Deep Eutectic Solvent (DES) Catalyst [4]

Materials:

-

2-aminophenol (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

[CholineCl][oxalic acid] (10 mol%)

-

Ethyl acetate

-

Distilled water

-

Na₂SO₄

Procedure:

-

Place a mixture of 2-aminophenol, the aromatic aldehyde, and [CholineCl][oxalic acid] in a microwave tube.

-

Irradiate the mixture in a microwave reactor.

-

After completion of the reaction (monitored by TLC and GC-MS), extract the mixture with ethyl acetate (3 x 5 mL).

-

Wash the combined organic layers with distilled water (3 x 10 mL) and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography if necessary.

Protocol 3: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids using Methanesulfonic Acid [6]

Materials:

-

2-aminophenol

-

Carboxylic acid

-

Methanesulfonic acid

Procedure:

-

In a suitable reaction vessel, the carboxylic acid is converted in situ to the corresponding acid chloride.

-

2-aminophenol is then added to the reaction mixture.

-

Methanesulfonic acid is introduced as a catalyst.

-

The reaction proceeds as a one-pot synthesis to yield the 2-substituted benzoxazole.

-

The specific reaction conditions (temperature, time, and stoichiometry) may vary depending on the substrates used.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of benzoxazole derivatives.

Caption: A typical experimental workflow for benzoxazole synthesis.

Relevance in Drug Development: Targeting Signaling Pathways

Benzoxazole derivatives are of significant interest in drug development due to their ability to interact with various biological targets, including enzymes and receptors.[11] A prominent area of research is their application as kinase inhibitors in anti-cancer therapy.[11] Many benzoxazoles have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the angiogenesis signaling pathway, which is crucial for tumor growth and metastasis.[1]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of a benzoxazole derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

By inhibiting the autophosphorylation of VEGFR-2, benzoxazole derivatives can block the downstream signaling cascade that leads to angiogenesis, thereby impeding tumor growth.[1] This targeted approach highlights the therapeutic potential of this class of compounds and underscores the importance of continued research into their synthesis and biological evaluation.

This guide provides a foundational understanding of the synthesis of benzoxazole derivatives from 2-aminophenol. The versatility of the synthetic methods, coupled with the significant biological activities of the resulting compounds, ensures that benzoxazoles will remain a promising scaffold in the field of drug discovery and development.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. synthesis-of-novel-benzoxazole-derivatives-exploration-of-their-possible-pharmacological-profiles-with-computational-studies - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Benzoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide array of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of benzoxazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the research and development of novel benzoxazole-based therapeutics.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signal transduction pathways and the induction of programmed cell death.

Quantitative Anticancer Data

The anticancer efficacy of various benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A summary of reported IC50 values for selected benzoxazole derivatives against different cancer cell lines is presented below.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| VEGFR-2 Inhibitors | |||

| Compound 12l | HepG2 (Liver) | 10.50 | [1][2] |

| MCF-7 (Breast) | 15.21 | [1][2] | |

| Compound 12d | HepG2 (Liver) | 23.61 | [1] |

| MCF-7 (Breast) | 44.09 | [1] | |

| Compound 12f | HepG2 (Liver) | 36.96 | [1] |

| MCF-7 (Breast) | 22.54 | [1] | |

| Compound 12i | HepG2 (Liver) | 27.30 | [1] |

| MCF-7 (Breast) | 27.99 | [1] | |

| Compound 13a | HepG2 (Liver) | 25.47 | [1] |

| MCF-7 (Breast) | 32.47 | [1] | |

| Compound 8d | MCF-7 (Breast) | 3.43 | [3] |

| HCT116 (Colon) | 2.79 | [3] | |

| HepG2 (Liver) | 2.43 | [3] | |

| Compound 8h | MCF-7 (Breast) | 3.53 | [3] |

| HCT116 (Colon) | 2.94 | [3] | |

| HepG2 (Liver) | 2.76 | [3] | |

| p38α MAP Kinase Inhibitor | |||

| Compound 5b | p38α MAP kinase | 0.031 | [4][5] |

| General Anticancer | |||

| K313 | Nalm-6 (Leukemia) | 2.0 - 16.0 (Dose-dependent apoptosis) | [6] |

| Daudi (Lymphoma) | >16.0 (Less sensitive) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to approximately 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test benzoxazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

After the treatment period, remove the medium from each well and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many benzoxazole compounds exert their anticancer effects by inducing apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway. This process involves the activation of a cascade of caspases, which are proteases that execute the cell death program.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The antimicrobial potency of benzoxazole compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| 2(3H)-Benzoxazolone Derivatives | |||

| Compound 6 | S. aureus | 8 | [7] |

| E. faecalis | 16 | [7] | |

| E. coli | 64 | [7] | |

| P. aeruginosa | 128 | [7] | |

| C. albicans | 128 | [7] | |

| Compound 7 | S. aureus | 16 | [7] |

| E. faecalis | 32 | [7] | |

| P. aeruginosa | 128 | [7] | |

| C. albicans | 128 | [7] | |

| 3-(2-benzoxazol-5-yl)alanine Derivatives | |||

| Compound 2 | B. subtilis | 250 | [8] |

| P. pastoris | 62.5 | [8] | |

| Compound 6 | P. pastoris | 125 | [8] |

| Compound 7 | P. pastoris | 125 | [8] |

| Compound 9 | P. pastoris | 125 | [8] |

| Compound 13 | B. subtilis | 250 | [8] |

| P. pastoris | 62.5 | [8] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of Agar Plate:

-

Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Rotate the plate approximately 60 degrees and streak again to ensure a uniform lawn of bacteria. Repeat a third time.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Antimicrobial Disks:

-

Prepare sterile paper disks impregnated with a known concentration of the benzoxazole compound.

-

Using sterile forceps, place the disks onto the surface of the inoculated agar plate, ensuring they are evenly spaced.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

-

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown potent anti-inflammatory effects, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoxazole compounds can be assessed by their ability to inhibit pro-inflammatory enzymes or cytokines, with results often reported as IC50 values.

| Compound ID/Series | Target | IC50 (µM) | Reference |

| Benzoxazolone Derivatives | |||

| Compound 3g | IL-6 | 5.09 | |

| Compound 3d | IL-6 | 5.43 | |

| Compound 3c | IL-6 | 10.14 | |

| Benzoxazolone Derivatives | |||

| Compound 3d | NO Production | 13.44 | |

| Compound 2d | NO Production | 14.72 | |

| Compound 2c | NO Production | 16.43 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Preparation:

-

Use adult rats or mice of a specific strain and weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (e.g., control, standard, and test groups).

-

Administer the test benzoxazole compound orally or intraperitoneally at various doses.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The degree of edema is calculated as the increase in paw volume compared to the initial volume.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Signaling Pathways in Anti-inflammatory Activity

Benzoxazole derivatives can modulate inflammatory responses by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Antiviral Activity

The antiviral potential of benzoxazole derivatives is an emerging area of research, with some compounds showing activity against various viruses.

Quantitative Antiviral Data

The antiviral efficacy is often determined by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.

| Compound ID/Series | Virus | Activity | EC50 (µg/mL) | Reference |

| Flavonol Derivatives containing Benzoxazole | ||||

| X17 | Tobacco Mosaic Virus (TMV) | Curative | 127.6 | |

| Protective | 101.2 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cells, creating a localized area of cell death called a plaque. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.

Procedure:

-

Cell Culture:

-

Grow a confluent monolayer of a suitable host cell line in 6-well or 12-well plates.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Prepare serial dilutions of the benzoxazole test compound in a serum-free medium.

-

-

Infection and Treatment:

-

Pre-incubate the virus dilutions with the compound dilutions for a specific period (e.g., 1 hour) at 37°C.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Inoculate the cells with the virus-compound mixtures. Include a virus-only control.

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound. This prevents the spread of the virus through the liquid medium, restricting it to cell-to-cell spread and thus forming distinct plaques.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye like crystal violet, which stains viable cells, leaving the plaques unstained and visible.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Conclusion

The benzoxazole scaffold represents a versatile and highly valuable core structure in the field of medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and emerging antiviral properties, underscore the therapeutic potential of this heterocyclic system. The data and protocols presented in this guide are intended to facilitate further research and development of novel benzoxazole derivatives with enhanced efficacy and selectivity. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial in translating the promise of these compounds into clinically effective therapies.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]

- 4. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, most notably strong fluorescence emission. These characteristics, combined with their chemical and photophysical stability, make them ideal candidates for a range of applications such as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and chemosensors for detecting ions and small molecules.[1] This guide provides a comprehensive overview of the core photophysical properties of benzoxazole derivatives, detailed experimental protocols for their characterization, and a discussion of structure-property relationships.

Core Photophysical Properties of Benzoxazole Derivatives

The utility of benzoxazole derivatives in photophysical applications stems from their efficiency in absorbing and emitting light. The key parameters that define their behavior are absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), fluorescence lifetime (τ_f), and Stokes shift.

-

Absorption and Emission: Benzoxazole derivatives typically absorb ultraviolet (UV) light, with absorption maxima commonly found in the 300-400 nm range. Upon excitation, they exhibit fluorescence, often in the blue to green region of the visible spectrum (400-550 nm). The specific wavelengths of absorption and emission are highly dependent on the molecular structure, particularly the nature and position of substituents on the benzoxazole core and any appended aromatic systems. For instance, extending the π-conjugation, as seen in styryl derivatives, generally leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[2]

-

Fluorescence Quantum Yield (Φ_f): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. Benzoxazole derivatives are often characterized by high quantum yields, indicating that a significant fraction of the absorbed energy is released as light. However, the quantum yield can be influenced by the solvent environment and structural features that may promote non-radiative decay pathways.

-

Fluorescence Lifetime (τ_f): The fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon. For most fluorescent organic molecules, including benzoxazole derivatives, lifetimes are typically in the nanosecond range.[3]

-

Stokes Shift: The Stokes shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications, as it facilitates the separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios.

Data Presentation: Photophysical Properties of Selected Benzoxazole Derivatives

The following tables summarize the key photophysical properties of various classes of benzoxazole derivatives as reported in the literature.

Table 1: Photophysical Properties of 2-Phenylbenzoxazole (PBO) Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | Reference |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | 5478 | N/A | [4] |

| 2-(3-(Fluorosulfato)phenyl)benzoxazole | Acetonitrile | N/A | 381 | N/A | N/A | [5] |

| 2-(4-Fluorosulfato)phenyl)benzoxazole | Acetonitrile | N/A | 375 | N/A | N/A | [5] |

| 5-Methoxy-2-phenylbenzoxazole | Dichloromethane | ~330 | ~370 | N/A | N/A | [6] |

| 5-Hydroxy-2-phenylbenzoxazole | Dichloromethane | ~335 | ~380 | N/A | N/A | [6] |

N/A: Data not available in the cited reference.

Table 2: Photophysical Properties of Styryl Benzoxazole Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_f | Reference |

| (E)-2-(4-methoxystyryl)benzo[d]oxazole | Acetonitrile | 358 | N/A | N/A | N/A | [7] |

| (E)-2-styrylbenzo[d]oxazole | Acetonitrile | 338 | N/A | N/A | N/A | [7] |

| Benzoxazole Styryl Dye 6a | Chloroform | 448 | 508 | 60 | 0.42 | [2][8] |

| Benzoxazole Styryl Dye 6b | Chloroform | 457 | 510 | 53 | 0.38 | [2][8] |

| Benzoxazole Styryl Dye 6c | Chloroform | 486 | 535 | 49 | 0.45 | [2][8] |

N/A: Data not available in the cited reference.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of benzoxazole derivatives. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the absorption spectrum of a benzoxazole derivative.

-

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

-

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., acetonitrile, chloroform, ethanol)

-

Benzoxazole derivative sample

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the benzoxazole derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Sample Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λ_abs. This range ensures adherence to the Beer-Lambert law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Set the desired wavelength range for the scan (e.g., 250-500 nm).

-

Baseline Correction: Fill two cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). Using the Beer-Lambert equation (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra.

-

Objective: To determine the wavelength of maximum emission (λ_em) and the relative fluorescence intensity.

-

Materials:

-

Spectrofluorometer

-

Four-sided clear quartz cuvettes (1 cm path length)

-

Solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).[9]

-

-

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (typically the λ_abs determined from the absorption spectrum). Set the emission wavelength range to be scanned (e.g., from 10 nm above the excitation wavelength to 700 nm). Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the sample holder. Record a solvent blank scan to identify any background signals or Raman scattering peaks.

-

Sample Measurement: Replace the blank with the sample cuvette. Record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). If necessary, subtract the solvent blank spectrum from the sample spectrum. The spectra should be corrected for instrument response if accurate spectral shapes are required.

-

Relative Fluorescence Quantum Yield (Φ_f) Determination

The comparative method is the most common approach for determining Φ_f.[10]

-

Objective: To calculate the fluorescence quantum yield of a sample relative to a well-characterized standard.

-

Materials:

-

UV-Vis spectrophotometer and spectrofluorometer

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54; or fluorescein in 0.1 M NaOH, Φ_f = 0.92).[9][11] The standard should absorb and emit in a similar spectral region as the sample.

-

Sample and standard solutions.

-

-

Procedure:

-

Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least four dilutions in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.[12]

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission spectrum for each solution.

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of each plot. The plots should be linear, confirming the absence of inner filter effects.

-

Calculate the quantum yield of the sample (Φ_x) using the following equation:[10]

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

-

-

Visualizations of Key Concepts and Workflows

Fundamental Photophysical Processes

The Jablonski diagram below illustrates the electronic transitions that occur after a molecule absorbs light, leading to fluorescence or non-radiative decay.

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Workflow for Photophysical Characterization

The following flowchart outlines the systematic process for characterizing the photophysical properties of a benzoxazole derivative.

Caption: Workflow for photophysical characterization of derivatives.

Signaling Pathway: "Off-On" Chemosensor for Fe³⁺

Many benzoxazole derivatives are designed as fluorescent chemosensors. The diagram below illustrates a common "off-on" signaling mechanism, where the fluorescence of the probe is quenched in its free form and is "turned on" upon binding to a specific analyte, such as the ferric ion (Fe³⁺).

Caption: "Off-On" fluorescence sensing mechanism for Fe³⁺ detection.

Conclusion

Benzoxazole derivatives are a versatile class of fluorophores with tunable and robust photophysical properties. Their high fluorescence quantum yields, chemical stability, and the relative ease with which their absorption and emission characteristics can be modified through synthetic chemistry have established them as valuable tools in diverse scientific fields. A thorough understanding and precise measurement of their photophysical parameters, as outlined in this guide, are essential for the rational design of new derivatives and their successful implementation in advanced applications, from high-performance materials to sophisticated biological probes.

References

- 1. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biori.periodikos.com.br [biori.periodikos.com.br]

- 4. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]

- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives [mdpi.com]

- 6. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]

- 12. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Synthesis of Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the benzoxazole scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science. This document details various synthetic routes, presents comparative quantitative data, and offers specific experimental protocols for key reactions.

Introduction

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This bicyclic planar molecule is a valuable scaffold in drug discovery due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Furthermore, benzoxazole derivatives have found applications in materials science as fluorescent whitening agents, photochromic materials, and ligands in catalysis.[4] The development of efficient and sustainable synthetic methods to access functionalized benzoxazoles is, therefore, an area of active research. This guide will explore the most prominent and recent synthetic strategies for benzoxazole ring formation.

Core Synthetic Strategies

The most prevalent methods for benzoxazole synthesis involve the condensation of o-aminophenols with various carbonyl-containing compounds.[5] Modern approaches also include metal-catalyzed cross-coupling reactions and the use of green chemistry techniques like microwave irradiation.

Condensation of o-Aminophenols with Carboxylic Acids and Derivatives

One of the most traditional and widely employed methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters). These reactions typically require a condensing agent and high temperatures to facilitate the dehydration and cyclization process. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[1]

Caption: General scheme for benzoxazole synthesis from o-aminophenols and carboxylic acids.

Table 1: Synthesis of Benzoxazoles via Condensation with Carboxylic Acids and Derivatives

| Entry | o-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminophenol | 4-Methylsalicylic acid | PPA | - | 150 | - | Good | [1] |

| 2 | 2-Aminophenol | 5-Formylsalicylic acid | PPA | - | 180 | 5 | - | [1] |

| 3 | 2-Aminophenol | Benzoyl chloride | MCM-41 | Solvent-free | 100 | 0.25 | 95 | [6] |

| 4 | 2-Amino-4-chlorophenol | Benzoyl chloride | MCM-41 | Solvent-free | 100 | 0.25 | 93 | [6] |

| 5 | 2-Aminophenol | Benzoic acid | Propylphosphonic anhydride | Microwave | - | - | - | [3] |

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using MCM-41 Catalyst [6]

-

A mixture of 2-aminophenol (1 mmol) and benzoyl chloride (1 mmol) is prepared.

-

A catalytic amount of MCM-41 is added to the mixture.

-

The reaction mixture is heated at 100 °C under solvent-free conditions for 15 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified by column chromatography or recrystallization.

Condensation of o-Aminophenols with Aldehydes

The reaction of o-aminophenols with aldehydes is another widely used method for the synthesis of 2-substituted benzoxazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation.

Caption: General scheme for benzoxazole synthesis from o-aminophenols and aldehydes.

Table 2: Synthesis of Benzoxazoles via Condensation with Aldehydes

| Entry | o-Aminophenol Derivative | Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 2-Aminophenol | Benzaldehyde | I₂ | Solvent-free (MW) | - | 2-3 min | 90 | [7] |

| 2 | 2-Aminophenol | 4-Chlorobenzaldehyde | I₂ | Solvent-free (MW) | - | 2-3 min | 92 | [7] |

| 3 | 2-Aminophenol | Benzaldehyde | LAIL@MNP | Solvent-free (Ultrasound) | 70 | 30 min | 82 | [8] |

| 4 | 2-Amino-4-chlorophenol | Benzaldehyde | LAIL@MNP | Solvent-free (Ultrasound) | 70 | 30 min | 90 | [8] |

| 5 | 2-Aminophenol | Aromatic Aldehydes | [CholineCl][Oxalic Acid] | Solvent-free (MW) | 120 | 15 min | 81-84 | [9] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole [7]

-

A mixture of 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of molecular iodine (0.5 mmol) is placed in a Teflon® flask (~20 mL).

-

The flask is subjected to microwave irradiation for the appropriate time (typically 2-3 minutes).

-

The reaction mixture is then chromatographed over silica gel or preparative thin-layer chromatography (PTLC) using petroleum ether-ethyl acetate (4:1) as the eluent to afford the pure product.

Metal-Catalyzed Synthesis of Benzoxazoles

Modern synthetic methods often employ transition metal catalysts, such as copper and palladium, to achieve the synthesis of benzoxazoles under milder reaction conditions with a broader substrate scope. These methods include intramolecular C-O bond formation and direct C-H functionalization.

Caption: General scheme for metal-catalyzed benzoxazole synthesis.

Table 3: Metal-Catalyzed Synthesis of Benzoxazoles

| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(2-iodophenyl)benzamide | - | CuI | - | - | - | - | [3] |

| 2 | o-Aminophenol | Isocyanides | Palladium | Dioxane | - | - | - | [3] |

| 3 | o-Aminophenol | Phenyl methanol | Ruthenium | - | - | - | - | [3] |

| 4 | 2-Bromoanilines | Acyl chlorides | CuI, 1,10-phenanthroline | - | - | - | Good | [10] |

| 5 | o-Aminophenol | β-Diketones | Brønsted Acid and CuI | - | - | - | - | [3] |

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzoxazoles [11]

-

In a reaction vessel, combine the inactive 2-chloroanilide substrate, K₂CO₃ as the base, and the Cu(acac)₂/1,10-Phen complex as the catalyst system.

-

Add EtOH as the solvent.

-

Heat the reaction mixture to 90 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform a standard aqueous workup, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 2-arylbenzoxazole.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[12] This technique has been successfully applied to various benzoxazole synthesis protocols.[12][13][14]

Caption: General workflow for microwave-assisted benzoxazole synthesis.

Table 4: Microwave-Assisted Synthesis of Benzoxazoles

| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | 2-Aminophenol | Aromatic Aldehyde | I₂ | Solvent-free | - | 2-3 | 90-92 | [7] |

| 2 | 2-Amino-4-methylphenol | Benzaldehyde | I₂ | Solvent-free | - | - | 85 | [15] |

| 3 | o-Aminophenol | Carboxylic Acid | TCT (cyanuric chloride) | - | - | - | - | [3] |

| 4 | o-Aminophenol | Carboxylic Acid | Propylphosphonic anhydride | - | - | - | - | [3] |

| 5 | 2-Aminophenol | Benzaldehydes | [CholineCl][Oxalic Acid] | Solvent-free | - | 15 | 81-84 | [9] |

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles [15]

-

A mixture of 2-amino-4-methylphenol (1 mmol) and an aromatic aldehyde (1 mmol) is taken in a reaction vessel.

-

Iodine is added as the oxidant.

-

The reaction is carried out under solvent-free microwave irradiation.

-

The reaction is monitored for completion.

-

The product is then isolated and purified, with yields reported to be in the range of 67-90%.

Conclusion

The synthesis of benzoxazoles can be achieved through a variety of methods, each with its own advantages and limitations. Traditional condensation reactions remain valuable for their simplicity and the availability of starting materials. However, modern approaches utilizing metal catalysis and microwave irradiation offer significant benefits in terms of efficiency, milder reaction conditions, and alignment with the principles of green chemistry. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of reagents and equipment, and the desired scale of the reaction. The continuous development of novel catalytic systems and synthetic strategies will undoubtedly further expand the accessibility and utility of the benzoxazole scaffold in both academic and industrial research.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpbs.com [ijpbs.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]

- 15. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Technical Guidance: Physicochemical and Biological Characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental for its development as a therapeutic agent, impacting formulation, bioavailability, and in vitro assay design. The solubility of 3-(1,3-Benzoxazol-2-yl)benzaldehyde should be determined in a range of aqueous and organic solvents relevant to pharmaceutical development.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not published, Table 1 provides a template for the presentation of such data upon experimental determination. This structured format allows for easy comparison of solubility across different solvent systems and temperatures.

Table 1: Illustrative Solubility Data Presentation for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask Method |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | High-Throughput Nephelometry |

| Ethanol | 25 | Data to be determined | Data to be determined | High-Throughput Nephelometry |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined | Data to be determined | High-Throughput Nephelometry |

| Butyl Acetate | 25 | Data to be determined | Data to be determined | Solvent Extraction Method |

| Cyclopentyl Methyl Ether | 25 | Data to be determined | Data to be determined | Solvent Extraction Method |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Objective: To determine the saturation concentration of this compound in a selected aqueous buffer (e.g., PBS pH 7.4) at a controlled temperature.

Materials:

-

This compound (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 37 ± 1 °C).[2]

-

Agitate the mixture at a constant rate (e.g., 100 rpm) for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.[1]

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Clarify the aliquot by centrifugation and/or filtration through a syringe filter to remove any remaining undissolved solid.

-

Quantify the concentration of this compound in the clear filtrate using a validated HPLC-UV method. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

Biological Activity: Anticancer Signaling Pathway

Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents.[3][4] One of the documented mechanisms of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain benzoxazole derivatives function as agonists for the AhR, a ligand-activated transcription factor. Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). The subsequent induction of CYP1A1 expression can lead to the metabolic activation of pro-carcinogens or, in the context of certain anticancer benzoxazoles, contribute to their therapeutic effect.[5][6]

References

- 1. scielo.br [scielo.br]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Starting materials for 3-(1,3-Benzoxazol-2-yl)benzaldehyde synthesis

An In-depth Technical Guide on the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into starting materials, reaction pathways, and experimental protocols.

Core Starting Materials

The synthesis of this compound primarily involves the condensation and subsequent cyclization of two key precursors:

-

2-Aminophenol: This compound provides the core benzo-fused ring system.

-

3-Formylbenzaldehyde or its derivatives: This aromatic aldehyde serves as the source for the 2-substituted phenyl group bearing the aldehyde functionality. Common derivatives include 3-formylbenzoic acid.

The most direct and widely employed method is the reaction between 2-aminophenol and an aromatic aldehyde.[1][2][3][4][5]

Primary Synthetic Pathway: Condensation and Oxidative Cyclization

The dominant pathway for the synthesis of 2-arylbenzoxazoles is the condensation of 2-aminophenol with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzoxazole product.

Figure 1: General workflow for the synthesis of this compound.

The reaction mechanism initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the aldehyde.[6] This is often catalyzed by an acid which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] The subsequent dehydration forms a Schiff base, which then undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group on the imine carbon. The final step is an oxidation or aromatization to form the stable benzoxazole ring.

Experimental Protocols

While numerous methods exist for the synthesis of 2-arylbenzoxazoles, the following protocols provide examples of common catalytic systems.

Protocol 1: Brønsted Acidic Ionic Liquid Catalysis (Solvent-Free)

This method utilizes a reusable heterogeneous catalyst for a green and efficient synthesis.[6][7]

Procedure:

-

Combine 2-aminophenol (1.0 mmol), 3-formylbenzaldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (e.g., 1.0 mol %) in a reaction vessel.[6]

-

Heat the reaction mixture to 130°C with continuous stirring for approximately 5 hours under solvent-free conditions.[6][7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the mixture in ethyl acetate (10 mL).

-

Separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Magnetic Nanoparticle-Supported Lewis Acid Catalysis

This protocol employs a magnetically recoverable catalyst under ultrasound irradiation, promoting a rapid and environmentally friendly reaction.[8]

Procedure:

-

In a suitable vessel, mix 2-aminophenol (1.0 mmol), 3-formylbenzaldehyde (1.0 mmol), and the Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst (e.g., 4.0 mg).[8]

-

Place the mixture in an ultrasonic bath and sonicate at 70°C for 30 minutes.[8]

-

After the reaction is complete (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to the mixture.

-

Recover the magnetic catalyst using an external magnet.[8]

-

Dry the organic solution with anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the product.

Quantitative Data on 2-Arylbenzoxazole Synthesis

The synthesis of this compound is analogous to the synthesis of other 2-arylbenzoxazoles. The table below summarizes various catalytic systems and their reported efficiencies for this class of reactions.

| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | Solvent-Free | 130 | 5 h | 85-98 | [6][7] |

| LAIL@MNP (Ultrasound) | 2-Aminophenol, Benzaldehyde | Solvent-Free | 70 | 30 min | up to 90 | [8] |

| Elemental Sulfur (S₈) / Na₂S | 2-Aminophenol, Aldehydes | DMSO (additive) | Not specified | Not specified | Satisfactory | |

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-Free | 50 | Not specified | High | [3] |

| Samarium Triflate | 2-Aminophenol, Aldehydes | Aqueous Medium | Mild | Not specified | High | [4][9] |

| Fluorophosphoric Acid | 2-Aminophenol, Aromatic Aldehyde | Ethanol | Room Temp | 2.4 h | High | [7] |

| Tf₂O / 2-Fluoropyridine | 2-Aminophenol, Tertiary Amide | DCM | Room Temp | 1 h | Moderate to Excellent | [10] |

Logical Workflow for Catalyst Selection

The choice of synthetic route often depends on desired reaction conditions, environmental impact, and catalyst reusability.

Figure 2: Decision workflow for selecting a synthetic protocol.

This guide highlights that the synthesis of this compound can be achieved through well-established methods, primarily the condensation of 2-aminophenol and 3-formylbenzaldehyde. Advances in catalysis, particularly the use of heterogeneous and reusable catalysts, have led to the development of greener, more efficient, and faster synthetic protocols. The selection of a specific method can be tailored to the laboratory's capabilities and the desired process characteristics, such as reaction time, temperature, and environmental footprint.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. doaj.org [doaj.org]

- 6. pubs.acs.org [pubs.acs.org]